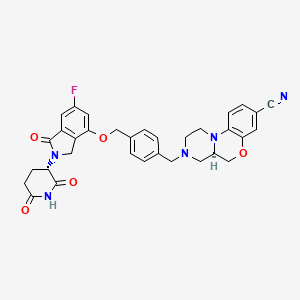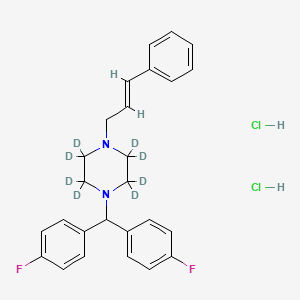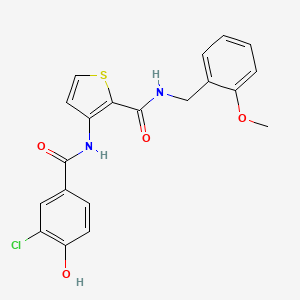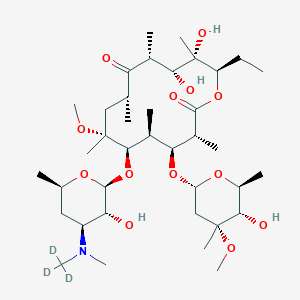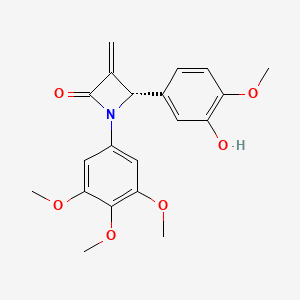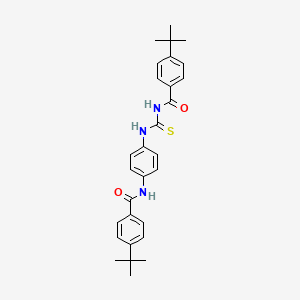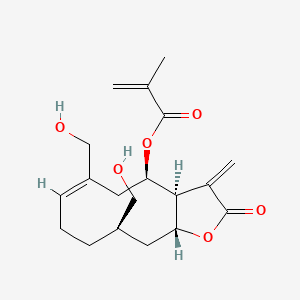
Uridine 5'-monophosphate-15N2,d11 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
尿苷 5'-单磷酸-15N2,d11 (二锂盐) 是一种稳定的同位素标记化合物。它是尿苷 5'-单磷酸的氘和氮-15 标记形式,而尿苷 5'-单磷酸是尿苷三磷酸的单磷酸形式。该化合物主要用于科学研究中,由于其稳定的同位素标记,它在追踪和定量方面发挥着重要作用。
准备方法
合成路线和反应条件
尿苷 5'-单磷酸-15N2,d11 (二锂盐) 的合成涉及将氘和氮-15 掺入尿苷 5'-单磷酸分子中。这可以通过多种合成路线实现,包括:
氮-15 标记: 可以通过使用氮-15 标记的氨或其他含氮-15 的试剂来实现氮-15 的掺入。
工业生产方法
尿苷 5'-单磷酸-15N2,d11 (二锂盐) 的工业生产通常涉及使用自动化系统进行大规模合成,以确保高产率和纯度。该过程包括:
化学合成: 使用氘化和氮-15 标记的起始材料。
纯化: 采用色谱等技术分离所需产物。
质量控制: 确保最终产品符合研究使用的要求。
化学反应分析
反应类型
尿苷 5'-单磷酸-15N2,d11 (二锂盐) 可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化形成尿苷二磷酸或尿苷三磷酸。
还原: 还原反应可以将其转化回尿苷或其他还原形式。
取代: 在特定条件下,磷酸基团可以被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂。
取代: 卤代烷或酰氯等试剂可以促进取代反应。
主要形成的产物
氧化: 尿苷二磷酸,尿苷三磷酸。
还原: 尿苷,还原的尿苷衍生物。
取代: 各种取代的尿苷衍生物。
科学研究应用
尿苷 5'-单磷酸-15N2,d11 (二锂盐) 在科学研究中具有广泛的应用,包括:
化学: 用作代谢研究中的示踪剂,以了解核苷酸代谢。
生物学: 用于核酸合成和降解的研究。
医学: 用于药代动力学研究,追踪尿苷类似物的分布和代谢。
工业: 应用于开发新的药物和治疗剂。
作用机制
尿苷 5'-单磷酸-15N2,d11 (二锂盐) 的作用机制包括其掺入核酸和其在核苷酸代谢中的作用。标记的同位素使研究人员能够追踪化合物在生物系统中的途径和相互作用。分子靶标包括参与核苷酸合成和降解的酶,途径包括核苷酸的从头合成和补救途径。
相似化合物的比较
类似化合物
尿苷 5'-单磷酸: 化合物的未标记形式。
尿苷 5'-二磷酸: 尿苷的二磷酸形式。
尿苷 5'-三磷酸: 尿苷的三磷酸形式。
独特性
尿苷 5'-单磷酸-15N2,d11 (二锂盐) 由于其稳定的同位素标记而独一无二,这使得它能够在研究中进行精确的追踪和定量。这使得它在需要详细代谢分析和药代动力学分析的研究中特别有价值。
属性
分子式 |
C9H11Li2N2O9P |
|---|---|
分子量 |
349.2 g/mol |
IUPAC 名称 |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-(3,5,6-trideuterio-2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7?,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,10+1,11+1,13D,14D;;/hD |
InChI 键 |
VZKHMAVADRKKIM-GKOWXMAFSA-L |
手性 SMILES |
[2H]C1=C([15N](C(=O)[15N](C1=O)[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |
规范 SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


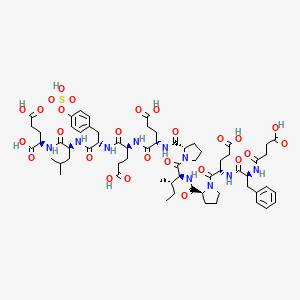
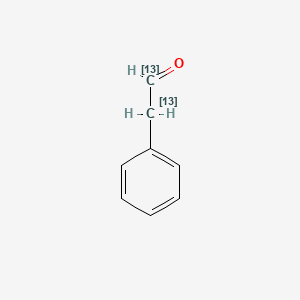
![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
